molecular formula C14H16N2O B13120374 (E)-2-(2-(Dimethylamino)vinyl)-1-methyl-1H-indole-3-carbaldehyde

(E)-2-(2-(Dimethylamino)vinyl)-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B13120374
M. Wt: 228.29 g/mol
InChI Key: VVONGPKNNZIDSP-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-(Dimethylamino)vinyl)-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(Dimethylamino)vinyl)-1-methyl-1H-indole-3-carbaldehyde typically involves the reaction of 1-methylindole-3-carbaldehyde with dimethylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the (E)-isomer. The reaction can be summarized as follows:

    Starting Materials: 1-methylindole-3-carbaldehyde, dimethylamine

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, at a temperature range of 0-25°C.

    Catalysts and Reagents: A base such as sodium hydride or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(Dimethylamino)vinyl)-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(E)-2-(2-(Dimethylamino)vinyl)-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-2-(2-(Dimethylamino)vinyl)-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones: These compounds share the dimethylamino vinyl group but differ in the core structure.

    3-((E)-2-Dimethylamino-vinyl)-isonicotinonitrile: Similar in having the dimethylamino vinyl group but with a different aromatic core.

Uniqueness

(E)-2-(2-(Dimethylamino)vinyl)-1-methyl-1H-indole-3-carbaldehyde is unique due to its indole core, which imparts distinct biological and chemical properties

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-[(E)-2-(dimethylamino)ethenyl]-1-methylindole-3-carbaldehyde

InChI

InChI=1S/C14H16N2O/c1-15(2)9-8-14-12(10-17)11-6-4-5-7-13(11)16(14)3/h4-10H,1-3H3/b9-8+

InChI Key

VVONGPKNNZIDSP-CMDGGOBGSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1/C=C/N(C)C)C=O

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C=CN(C)C)C=O

Origin of Product

United States

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